Ethyl 2,5-difluoro-4-formylbenzoate
Description
Ethyl 2,5-difluoro-4-formylbenzoate (CAS: 1465327-73-4) is a halogenated aromatic ester with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.1655 g/mol . Its structure features a benzoate core substituted with two fluorine atoms at the 2- and 5-positions and a formyl group at the 4-position, esterified with an ethyl group. This compound is notable for its dual functional groups (fluoro and formyl), which make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
ethyl 2,5-difluoro-4-formylbenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)7-4-8(11)6(5-13)3-9(7)12/h3-5H,2H2,1H3 |
InChI Key |
SWMWCKPYFRPOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,5-difluoro-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorobenzene is coupled with an ethyl ester of 4-formylbenzoic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,5-difluoro-4-carboxybenzoic acid.
Reduction: Ethyl 2,5-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
- Building Block for Complex Molecules : Ethyl 2,5-difluoro-4-formylbenzoate serves as an important intermediate in synthesizing more complex organic compounds. It is particularly useful in developing fluorinated compounds due to its distinct chemical properties.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound exhibit moderate to high activity against bacteria such as Escherichia coli and fungi like Candida albicans .
Medicinal Chemistry
- Pharmaceutical Development : The compound is explored as a precursor in synthesizing pharmaceutical agents. Its fluorinated structure may enhance the efficacy and specificity of drugs targeting various diseases, including cancer and inflammatory disorders .
Case Studies
- Antimicrobial Activity Study : A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics . This highlights its potential as an alternative antimicrobial agent.
- Pharmaceutical Synthesis : In a recent investigation into new drug candidates targeting inflammatory pathways, this compound was utilized as a key intermediate in synthesizing novel compounds that showed promising results in reducing inflammation in preclinical models .
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoro-4-formylbenzoate depends on its specific application. In chemical reactions, the formyl group and fluorine atoms play crucial roles in determining the reactivity and selectivity of the compound. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2,5-difluoro-4-formylbenzoate with structurally or functionally related compounds, focusing on molecular properties, substituents, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons:
Structural Features: Halogen Type: this compound contains fluorine, which enhances electronegativity and metabolic stability compared to brominated analogues like Ethyl 3-amino-3-(4-(benzyloxy)-3-bromophenyl)propanoate HCl . Bromine, as in 3,4-Dibromothiophene, increases molecular weight and is often used in cross-coupling reactions . Functional Groups: The formyl group in this compound enables nucleophilic additions (e.g., condensations), a feature absent in morpholine derivatives like 2-(3,4-Difluorophenoxymethyl)morpholine, which instead offers a basic nitrogen for coordination chemistry .
Reactivity and Applications: this compound’s formyl group makes it a precursor for Schiff base formation or further derivatization, whereas 3,4-Dibromothiophene’s bromine atoms are ideal for Suzuki-Miyaura couplings in polymer synthesis .
Availability and Purity :
- This compound and its morpholine analogue (97% purity) are discontinued, likely due to niche demand or synthesis challenges, while 3,4-Dibromothiophene remains available for electronics research .
Research Findings and Implications
- Fluorine vs. Bromine : Fluorinated compounds like this compound exhibit superior pharmacokinetic properties (e.g., bioavailability) compared to brominated analogues, aligning with trends in drug design .
- Formyl Group Utility : The formyl group’s reactivity is critical in constructing heterocycles, as demonstrated in studies on similar benzoate esters .
- Discontinuation Trends : The discontinuation of multiple halogenated esters (e.g., this compound) may reflect shifting industrial priorities toward greener or more stable intermediates .
Biological Activity
Ethyl 2,5-difluoro-4-formylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 214.16 g/mol. The presence of two fluorine atoms at positions 2 and 5 of the benzene ring, along with a formyl group at position 4, contributes to its unique electronic properties and reactivity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H8F2O3 | Fluorine atoms at positions 2 and 5 |
| Ethyl 3,5-difluoro-4-formylbenzoate | C10H8F2O3 | Fluorine atoms at positions 3 and 5 |
| Methyl 3,5-difluoro-4-formylbenzoate | C9H6F2O3 | Methyl ester group instead of ethyl |
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its structural features. The fluorine substituents enhance its binding affinity to various biological targets, making it a candidate for drug discovery.
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE). For instance, derivatives with fluorine substitutions demonstrated improved inhibition rates compared to their non-fluorinated counterparts. The inhibition kinetics of these compounds reveal a mixed inhibition mechanism, which is promising for therapeutic applications .
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited notable activity against Klebsiella pneumoniae, suggesting potential use as an antibacterial agent .
- Antifungal Properties : In another investigation, the compound was tested for antifungal activity against Aspergillus flavus. The results demonstrated significant inhibition of fungal growth, indicating its potential as an antifungal agent .
Research Findings
Recent research has highlighted the following findings regarding this compound:
- Binding Affinity : The presence of fluorine atoms increases the compound's hydrophobic interactions with target proteins, enhancing its biological efficacy.
- Toxicity Profile : Preliminary toxicity assessments in animal models showed no adverse effects at tested concentrations, suggesting a favorable safety profile for further development .
Q & A
Q. How to design kinetic studies for aldehyde group stability under varying conditions?
- Experimental Design :
- pH-Dependent Stability : Track aldehyde degradation via UV-Vis (λ = 280 nm) in buffers (pH 2–12).
- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (>150°C typically).
- Protection Strategies : Compare stability with protected forms (e.g., acetals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
